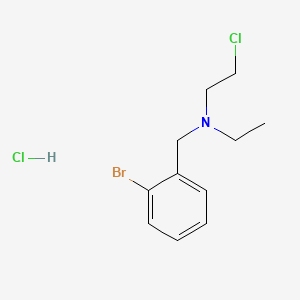

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride

准备方法

DSP-4 神经毒素(盐酸盐)最初于 1962 年合成,作为一系列与去甲肾上腺素能神经元阻断剂布雷地林相关的叔卤代烷基胺的一部分 . 合成涉及 N-乙基-2-溴苄胺与 2-氯乙胺盐酸盐的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和碱来促进反应 . 工业生产方法类似,但规模更大,以生产大量的化合物。

化学反应分析

Alkylation of Biological Targets

DSP-4 acts as an alkylating agent, targeting proteins associated with norepinephrine (NE) transport and storage.

Mechanism of Action

-

The chloroethyl group (-CH₂CH₂Cl) reacts with nucleophilic residues (e.g., thiols, amines) in the NE transporter (NET) and vesicular monoamine transporter (VMAT) .

-

This alkylation disrupts NE reuptake and storage, leading to neurotransmitter depletion via enhanced release from vesicular pools .

Key Experimental Findings

-

DSP-4-induced NE release is independent of extracellular Ca²⁺ and originates from the vesicular pool .

-

Monoamine oxidase (MAO) activity is inhibited at high DSP-4 concentrations (>10⁻⁴ M), reducing NE catabolism .

Degradation Pathways and Byproducts

DSP-4 undergoes environmental and metabolic degradation, producing hazardous compounds.

Hydrolysis and Oxidation

-

In aqueous environments, DSP-4 dissociates into bromide ions (Br⁻), which react with ozone or chlorine during water treatment to form brominated byproducts :

| Byproduct | Toxicity Profile | Formation Condition |

|---|---|---|

| Bromoform (CHBr₃) | Carcinogenic | Chlorination/Ozonation |

| Bromate (BrO₃⁻) | Animal carcinogen | High pH + Ozonation |

| Bromoacetic acids | Cytotoxic | Chlorination |

Neurotoxic Degradation

-

In vivo, DSP-4 metabolites covalently bind to mitochondrial proteins in noradrenergic neurons, inducing oxidative stress and apoptosis .

Solubility and Stability

DSP-4’s reactivity is influenced by its physicochemical properties.

| Property | Value | Condition | Source |

|---|---|---|---|

| Water solubility | 48 mg/mL | Room temperature | |

| Ethanol solubility | Soluble | - | |

| Stability in NaOH | Decomposes (7 mg/mL) | 0.1 M NaOH | |

| Storage | Stable at RT (inert gas) | Dry, inert atmosphere |

-

The hydrochloride salt form enhances stability in acidic conditions but decomposes under basic pH, releasing the free base .

Comparative Reactivity in Models

DSP-4’s alkylating efficiency varies across species and tissues:

| Model System | NE Depletion (%) | Time Post-Treatment | Source |

|---|---|---|---|

| Rat cortical slices | 40 | 60 minutes | |

| Mouse locus coeruleus | 70–90 | 7 days | |

| Zebra finch brain | Complete | 14 days |

Synthetic Utility

While primarily a neurotoxin, DSP-4’s structure informs the design of alkylating agents:

科学研究应用

Chemical Properties and Mechanism of Action

DSP4 is an alkylating agent known for its ability to deplete norepinephrine (NE) levels in both the central and peripheral nervous systems. Its chemical formula is with a molecular weight of 313.06 g/mol. It is soluble in water and ethanol, making it accessible for various laboratory applications .

The primary mechanism of action involves blocking the uptake of norepinephrine, leading to reduced endogenous levels of this neurotransmitter. Research indicates that DSP4 can deplete cortical norepinephrine by approximately 40% when administered at a concentration of for 60 minutes . This depletion is associated with an enhanced release of NE from vesicular stores, suggesting that DSP4 not only inhibits reuptake but also stimulates the release of NE .

Scientific Research Applications

-

Neuropharmacological Studies :

- DSP4 is extensively used to investigate the role of norepinephrine in various physiological and pathological processes. For instance, studies have shown that DSP4 can affect behaviors related to anxiety, learning, and memory by altering NE levels .

- In experiments involving kittens, DSP4 was used to deplete cortical noradrenaline to assess its impact on ocular dominance shifts, providing insights into visual processing and neural plasticity .

-

Toxicology Research :

- The compound has been classified as an adrenergic neurotoxin due to its harmful effects on noradrenergic neurons. This property makes it a valuable tool for studying neurotoxic mechanisms and the potential long-term impacts of neurotoxins on brain function .

- Research has demonstrated that high doses of DSP4 can lead to neurotoxic effects characterized by somnolence and other behavioral changes in rodent models .

- Behavioral Neuroscience :

Case Studies

作用机制

相似化合物的比较

DSP-4 神经毒素(盐酸盐)对蓝斑去甲肾上腺素能系统具有独特的选择性。类似的化合物包括:

布雷地林: 与 DSP-4 相关的去甲肾上腺素能神经元阻断剂.

Xylamine: 另一种经历类似于 DSP-4 的环化的化合物.

这些化合物具有类似的作用机制,但在选择性和研究中的具体应用方面有所不同。

生物活性

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, commonly referred to as DSP4, is a selective neurotoxin primarily affecting noradrenergic neurons. Its biological activity has been extensively studied, revealing significant effects on norepinephrine (NE) dynamics in both the central and peripheral nervous systems.

DSP4 functions as an alkylating agent that selectively targets noradrenergic nerve terminals. It inhibits the uptake of norepinephrine, leading to a depletion of endogenous NE levels. This mechanism is particularly pronounced in the central nervous system (CNS), where DSP4 induces a marked reduction in NE concentrations, especially in regions such as the cerebral cortex and spinal cord. In contrast, dopamine (DA) and serotonin (5-HT) neurons appear relatively unaffected by DSP4 treatment .

Effects on Norepinephrine Levels

The impact of DSP4 on norepinephrine levels has been quantitatively assessed in several studies:

- Acute Effects : In rodent models, acute administration of DSP4 resulted in a significant decrease in endogenous NE levels. For instance, a study reported a 40% depletion of NE in rat cortical slices after exposure to 10 µM DSP4 for 60 minutes .

- Long-term Effects : Chronic exposure led to persistent reductions in NE levels, particularly noted in newborn rats where permanent depletion was observed following maternal exposure during gestation .

Neurotoxic Effects

DSP4's neurotoxic properties have been documented through various experimental paradigms:

- Selective Degeneration : It has been shown to cause selective degeneration of noradrenergic nerve terminals originating from the locus coeruleus. This effect is characterized by pronounced accumulations of NE in non-terminal axons, indicative of neurodegeneration .

- Behavioral Studies : Behavioral assessments following DSP4 administration have demonstrated alterations in cognitive functions associated with noradrenergic signaling, such as attention and memory tasks .

Case Studies and Research Findings

Several research studies have highlighted the diverse biological activities and implications of DSP4:

- Study on Rodent Models : A study involving adult rats demonstrated that DSP4 treatment resulted in regional changes in NE levels similar to those observed in mice. Notably, there was no significant effect on DA neurons, while minor depletions of 5-HT were noted .

- Developmental Toxicity : Research indicates potential developmental toxicity associated with DSP4 exposure during critical periods of neural development. Animal studies have shown that exposure during gestation leads to long-lasting neurochemical alterations in offspring .

- Neuroimaging Studies : Advanced imaging techniques have been employed to visualize the effects of DSP4 on norepinephrine transporter binding sites, revealing significant reductions in NET activity following treatment .

Summary Table of Biological Effects

| Biological Activity | Description |

|---|---|

| Norepinephrine Depletion | Significant reduction in NE levels within CNS and peripheral systems. |

| Neurotoxic Impact | Selective degeneration of noradrenergic terminals; minimal impact on DA and 5-HT systems. |

| Developmental Consequences | Permanent alterations in NE dynamics observed in offspring following maternal exposure. |

| Behavioral Changes | Impairments noted in cognitive tasks linked to noradrenergic signaling post-DSP4 treatment. |

属性

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRNRRNYOULND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CC1=CC=CC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017240 | |

| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40616-75-9 | |

| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。